![molecular formula C14H12O3 B097613 2-(2-Methoxyphenyl)benzoic acid CAS No. 17296-28-5](/img/structure/B97613.png)
2-(2-Methoxyphenyl)benzoic acid
Overview
Description
2-(2-Methoxyphenyl)benzoic acid is an organic compound . It belongs to a group of organic compounds called o-methoxybenzoic acids. These compounds have a methoxy group substituted for the hydrogen atom at position 2 of the benzene ring .
Synthesis Analysis
The synthesis of 2-methoxybenzoic acid involved dissolving sodium hydroxide into water in a glass reaction kettle, which was then stirred . The temperature of the reaction kettle was lowered to 0 °C using a low-temperature cycle device . In another study, six compounds containing the 2-methoxyphenol moiety core structure were synthesized and characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)benzoic acid can be represented by the formula C15H12O4 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The molecular ion of 2-(2-Methoxyphenyl)benzoic acid, formed by electron impact at 70 eV, loses CH3O*, CH3OH, and other small fragments presumably from the syn conformation . It also gives rearrangement ions at m/z 94, C6H6O, and at m/z 135, C8H7O2, in which part of a functional group in one ring has been transferred to the other ring .Physical And Chemical Properties Analysis
Phenolic compounds, such as 2-(2-Methoxyphenyl)benzoic acid, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications
Synthesis of Benzamide Derivatives
2-(2-Methoxyphenyl)benzoic acid: can be utilized in the synthesis of benzamide derivatives, which are significant in the pharmaceutical industry. A green and efficient pathway for the preparation of these derivatives involves the condensation of benzoic acids and amines. This process is enhanced by ultrasonic irradiation and the use of a solid acid catalyst, leading to high-yielding and eco-friendly products .
Pharmaceutical Applications
The benzamide derivatives synthesized from 2-(2-Methoxyphenyl)benzoic acid are found in various therapeutic agents. These compounds are integral to drugs that exhibit a wide range of activities, including antiplatelet, antidiarrheal, analgesic, and local anesthetic properties. They also play a role in the treatment of conditions such as hypercholesterolemia, hypertension, and cancer .
Industrial Uses
Beyond pharmaceuticals, benzamide derivatives from 2-(2-Methoxyphenyl)benzoic acid are used in the paper, plastic, and rubber industries. Their chemical properties make them suitable as intermediates in the synthesis of materials that require specific structural and durability characteristics .
Agricultural Applications
In agriculture, benzamide derivatives serve as intermediates in the synthesis of compounds that can affect soil microbial communities. This influence on the microbiome can alter the metabolome of crops, potentially leading to improved growth and development .
Cosmetic and Skincare Products
The compound’s derivatives have beneficial actions in skincare, potentially aiding in wound healing and erythema treatment. This application leverages the anti-inflammatory and antimicrobial properties of the derivatives .
Traditional and Alternative Medicine
Traditionally, compounds similar to 2-(2-Methoxyphenyl)benzoic acid have been used in various cultures for their medicinal properties. These include applications in cough remedies and as topical adhesives and antiseptics .
Mechanism of Action
- The primary target of 2-(2-Methoxyphenyl)benzoic acid is not well-documented in the literature. However, it is known to have fungistatic properties and is widely used as a food preservative .
- As a related compound, sodium benzoate (the sodium salt form) is used to treat urea cycle disorders. It binds to amino acids, leading to their excretion and a decrease in ammonia levels .
- Reduction of the attached atoms (benzylic position) can convert electron-withdrawing functions into electron-donating amino and alkyl groups .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
According to the safety data sheet, 2-(2-Methoxyphenyl)benzoic acid is harmful to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .
Future Directions
Research on 2-(2-Methoxyphenyl)benzoic acid and related compounds is ongoing. For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . Another study discussed the rearrangement in the molecular ion of 2-(2-Methoxyphenyl)benzoic acid . These studies indicate that there is potential for further exploration and application of 2-(2-Methoxyphenyl)benzoic acid in various fields.
properties
IUPAC Name |
2-(2-methoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONMCRNZWAMEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294684 | |
Record name | 2-(2-methoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)benzoic acid | |
CAS RN |
17296-28-5 | |
Record name | 17296-28-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-methoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17296-28-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique rearrangement occurs in the molecular ion of 2-(2'-methoxyphenyl)benzoic acid during mass spectrometry?
A: Research using electron impact mass spectrometry revealed that the molecular ion of 2-(2'-methoxyphenyl)benzoic acid undergoes a distinctive rearrangement. [, ] This rearrangement, observed at m/z 94 (C6H6O) and m/z 135 (C8H7O2), involves the transfer of a portion of a functional group from one ring to the other. Interestingly, this rearrangement was found to occur specifically in the anti conformation of the molecular ion. []
Q2: How was the rearrangement mechanism in 2-(2'-methoxyphenyl)benzoic acid elucidated using mass spectrometry?
A: To pinpoint the origin of the transferred functional group during rearrangement, researchers employed isotopic labeling. [] Specifically, they substituted a bromine atom for a hydrogen atom on the methoxy-containing ring. Analyzing the fragmentation patterns, particularly at lower electron ionization energies (10 eV), allowed them to trace the bromine atom's presence (or absence) in daughter ions. This labeling strategy provided crucial evidence for proposing a mechanism for the observed rearrangement in the anti conformation of the molecular ion. []
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